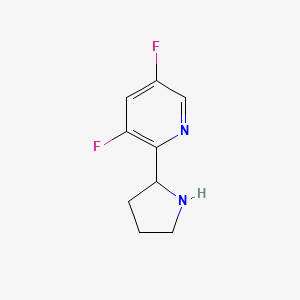

3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine

Description

Significance of the Pyridine-Pyrrolidine Scaffold in Chemical Sciences

The fusion of a pyridine (B92270) ring and a pyrrolidine (B122466) ring creates a structural motif of considerable interest in the chemical sciences, particularly in drug discovery. nih.govresearchgate.netnih.gov The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is a foundational component in a vast number of pharmaceuticals and natural products, including vitamins and alkaloids. lifechemicals.comrsc.org Its nitrogen atom can participate in hydrogen bonding, which is crucial for interacting with biological targets, and can enhance the water solubility of a molecule. nih.gov Pyridine is considered a bioisostere of benzene, meaning it has a similar size and shape but different electronic properties, which can be leveraged by medicinal chemists to fine-tune a drug's characteristics. nih.govnih.gov

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a highly valued scaffold in medicinal chemistry. nih.gov Its three-dimensional, non-planar structure allows for a more thorough exploration of the three-dimensional space of a biological target, a feature increasingly sought after in modern drug design. nih.govresearchgate.net The pyrrolidine ring is a key component in 37 FDA-approved drugs and is prevalent in numerous bioactive compounds. nih.gov The combination of the flat, aromatic pyridine with the three-dimensional, saturated pyrrolidine offers a versatile platform for creating molecules with diverse biological activities. This hybrid scaffold is present in nearly 10 FDA-approved drugs, highlighting its proven utility in developing successful therapeutic agents. nih.gov

Role of Fluorination in Enhancing Molecular Design and Properties

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used tool in modern molecular design, especially within the pharmaceutical industry. tandfonline.comnih.gov Over 20% of all pharmaceutical drugs contain fluorine, a testament to its ability to favorably alter a molecule's properties. news-medical.net The introduction of fluorine, the most electronegative element, can have profound effects on a molecule's physical, chemical, and biological characteristics. tandfonline.com

Key impacts of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with a fluorine atom at a site that is prone to metabolic breakdown can block this process, thereby increasing the drug's half-life in the body. tandfonline.comtandfonline.com

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes and be absorbed by the body. nih.govresearchgate.net

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its target protein. tandfonline.com It can also influence the acidity or basicity of nearby functional groups, which can optimize interactions with biological receptors. nih.govtandfonline.com

Conformational Control: Due to its unique electronic and steric properties, fluorine can influence the preferred three-dimensional shape of a molecule, which can be critical for its biological activity. acs.org

The presence of two fluorine atoms on the pyridine ring of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is therefore not incidental. It is a deliberate design choice intended to modulate these properties, enhancing its potential as a research tool or a building block for more complex molecules.

Table 1: Effects of Fluorination on Molecular Properties

| Property | Effect of Fluorine Substitution | Scientific Rationale | Citation |

|---|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond blocks sites of metabolic oxidation. | tandfonline.com, tandfonline.com |

| Lipophilicity | Increased | Enhances permeability across biological membranes. | nih.gov, researchgate.net |

| Binding Affinity | Modified | Alters electronic distribution and can form unique non-covalent interactions. | tandfonline.com, mdpi.com |

| Acidity (pKa) | Modified | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or raise the pKa of basic amines. | nih.gov, nih.gov |

| Bioavailability | Often Improved | A combination of increased metabolic stability and enhanced membrane permeability can lead to better bioavailability. | nih.gov, tandfonline.com |

Historical Context of Related Fluorinated Heterocyclic Systems in Advanced Organic Chemistry

The field of organofluorine chemistry, while now a cornerstone of several industries, is relatively young, with intensive development beginning after World War II. e-bookshelf.de The synthesis of the first organofluorine compound is credited to Alexander Borodin in 1862. nih.gov However, it was the development of new fluorinating agents and methods in the 20th century that truly unlocked the potential of fluorinated molecules. nih.gov

A landmark moment for fluorinated pharmaceuticals came in 1954 with the approval of Fludrocortisone, the first fluorinated steroid drug. tandfonline.comtandfonline.com This event demonstrated the profound impact that fluorine could have on biological activity and spurred a wave of research. tandfonline.com In the decades that followed, chemists developed a range of reagents and techniques to incorporate fluorine into various molecular structures, including heterocyclic systems like pyridine. beilstein-journals.org

The synthesis of fluorinated heterocycles, such as fluoropyridines, presented unique challenges due to the high reactivity of many fluorinating agents and the inherent properties of the heterocyclic rings. e-bookshelf.denumberanalytics.com The development of more manageable and selective N-F fluorinating agents, like N-fluoropyridinium salts in the 1980s, was a significant breakthrough. beilstein-journals.org These advancements made the creation of complex molecules like this compound more feasible. Today, fluorinated heterocyclic compounds are integral to pharmaceuticals, agrochemicals, and advanced materials, with their synthesis and application remaining an active and rapidly growing area of chemical research. tandfonline.come-bookshelf.denumberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2N2 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3,5-difluoro-2-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H10F2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |

InChI Key |

HLBRVLDFCRLHRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=N2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro 2 Pyrrolidin 2 Yl Pyridine and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of the pyrrolidine moiety, particularly when substituted at the 2-position, is a cornerstone for building the target molecule. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

A common strategy involves the cyclization of linear precursors. For instance, N-protected 4-amino-1-alcohols or corresponding halides can undergo intramolecular cyclization to form the pyrrolidine ring. A direct approach involves the reaction of carbonyl compounds with 3-chloropropylamine (B7771022) to form a chloroimine, which, upon a chlorine-lithium exchange, undergoes intramolecular cyclization to yield 2-substituted pyrrolidines. lookchem.com Another powerful method is the [3+2] cycloaddition reaction, where azomethine ylides react with alkenes to construct the five-membered ring with high regioselectivity and stereocontrol. acs.org Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides provides a general and highly selective route to structurally complex pyrrolidines. acs.orgunife.it

Ring contraction of pyridines offers a novel and divergent pathway to pyrrolidine derivatives. A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. nih.gov

Functionalization of the pre-formed pyrrolidine ring is also a key strategy. Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can provide access to either C2- or C3-alkylated pyrrolidines depending on the choice of a Cobalt or Nickel catalyst. organic-chemistry.org

| Method | Description | Key Features | Reference(s) |

| Intramolecular Cyclization | Cyclization of linear precursors like chloroimines derived from 3-chloropropylamine. | Direct, starts from simple materials. | lookchem.com |

| [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes. | High stereocontrol, versatile for complex structures. | acs.orgunife.it |

| Pyridine (B92270) Ring Contraction | Photo-promoted reaction of pyridines with silylborane. | Novel, provides functionalized bicyclic intermediates. | nih.gov |

| Hydroalkylation of Pyrrolines | Catalyst-controlled alkylation of 3-pyrrolines. | Regio- and enantioselective functionalization. | organic-chemistry.org |

Approaches for Difluoropyridine Core Synthesis and Functionalization

The synthesis of the 3,5-difluoropyridine (B1298662) core is typically achieved through halogen exchange (HALEX) reactions or by building the ring from fluorinated precursors. Starting from polychlorinated pyridines, selective fluorination can be accomplished using reagents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in polar aprotic solvents. For example, the preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine (B1282707) can be achieved by fluorinating a corresponding chloro- or dichloro-pyridine precursor.

Functionalization of the difluoropyridine ring is critical for coupling with the pyrrolidine moiety. Nucleophilic aromatic substitution (SNAr) is a primary method, where a fluorine or other halogen atom is displaced by a nucleophile. The high electronegativity of the fluorine atoms activates the pyridine ring towards such substitutions. For instance, the reaction of pentafluoropyridine (B1199360) with pyrazole (B372694) derivatives under mild conditions using carbonate bases leads to the formation of 2,6-bis(pyrazol-1-yl)pyridine ligands, demonstrating the feasibility of displacing fluorine atoms on a polyfluorinated pyridine ring. researchgate.net This type of SNAr reaction, by displacing a halogen at the 2-position of a 3,5-difluoropyridine with a protected pyrrolidine nucleophile, represents a key convergent step.

Directed ortho-metalation is another powerful technique. Using bases like lithium diisopropylamide (LDA), a proton can be selectively removed from the difluoropyridine ring, allowing for the introduction of various electrophiles.

Convergent and Divergent Synthetic Pathways for Assembling the Hybrid Structure

The assembly of the 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine structure can be approached through two main strategic paradigms: convergent and divergent synthesis.

Divergent Pathways: A divergent strategy begins with a functionalized difluoropyridine, onto which the pyrrolidine ring is constructed. For example, one could start with 3,5-difluoro-2-cyanopyridine or a related derivative. The cyano group could be reduced and elaborated into a linear amino-aldehyde or amino-ketone precursor, which would then undergo intramolecular cyclization to form the pyrrolidine ring directly on the difluoropyridine scaffold. Another divergent approach is the photo-promoted ring contraction of substituted pyridines, which generates functionalized pyrrolidines. nih.gov While this has been demonstrated for various pyridines, its application starting with a difluoropyridine would represent a novel divergent route. A divergent synthesis of indolizines from pyridine-2-acetonitrile highlights how a pyrrole (B145914) ring can be constructed from a pyridine precursor. rsc.org

| Pathway | Description | Advantages | Reference(s) |

| Convergent | Independent synthesis of pyrrolidine and difluoropyridine, followed by coupling (e.g., SNAr). | High flexibility, allows for late-stage combination of complex fragments. | researchgate.net |

| Divergent | Construction of the pyrrolidine ring onto a pre-existing difluoropyridine core. | Potentially shorter step count for specific targets. | nih.govrsc.org |

Stereoselective Synthesis of Enantiomeric Forms and Chiral Control

The C2 carbon of the pyrrolidine ring in this compound is a stereocenter, making stereocontrol a critical aspect of its synthesis. The development of asymmetric methods to produce enantiomerically pure forms is essential, as the biological activity of chiral molecules often resides in a single enantiomer. The (R)-enantiomer of the title compound is commercially available, indicating its significance. evitachem.combldpharm.com

Chiral pool synthesis is a common approach, starting from readily available chiral molecules like L-proline or D-proline. These precursors already contain the desired stereochemistry, which is carried through the synthetic sequence. For example, a new chiral pyrrolidine has been synthesized from 2,3-O-iso-propylidene-D-erythronolactol. nih.gov

Asymmetric catalysis offers a more versatile route. Chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation of substituted pyrroles using a chiral catalyst can lead to highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov Similarly, asymmetric [3+2] cycloadditions, often catalyzed by chiral metal complexes or organocatalysts, can produce enantiomerically enriched pyrrolidines. mdpi.com The use of chiral auxiliaries attached to the substrate, which direct the stereochemical outcome of a reaction and are later removed, is another established method for asymmetric synthesis of 2-substituted pyrrolidines. scilit.com

An improved, shorter synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase highlights the importance of efficient routes to enantiomerically pure scaffolds. nih.gov

Late-Stage Functionalization Techniques for the Core Scaffold

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying a complex molecule in the final steps of its synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. For a molecule like this compound, LSF could be applied to either the difluoropyridine or the pyrrolidine ring.

The difluoropyridine ring is a prime target for C-H activation/functionalization. The fluorine atoms influence the regioselectivity of these reactions. Palladium-catalyzed C-H arylation, for example, could potentially introduce new substituents at the C4 or C6 positions of the pyridine ring.

The pyrrolidine ring also offers sites for LSF. C-H bonds on the pyrrolidine ring can be targeted for oxidation or substitution. For example, B(C6F5)3 has been used to catalyze the dehydrogenation of pyrrolidines to form pyrroles, demonstrating that the saturated ring can be modified under specific catalytic conditions. acs.org While this particular reaction changes the core structure, it exemplifies the potential for catalytic modification of the pyrrolidine scaffold.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of any synthetic route to this compound hinges on the optimization of key reaction steps and the selection of appropriate catalytic systems.

For convergent syntheses that rely on a coupling reaction, such as a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling, optimization is crucial. Parameters such as the solvent, temperature, base, and catalyst/ligand system can dramatically affect the yield and purity of the product. For example, in the synthesis of C2-symmetric 4-(pyrrolidino)pyridine analogues via SNAr, reaction conditions including temperature (from 95 °C to 200 °C) and the choice of base (e.g., K₂CO₃) were critical for success. researchgate.net

In catalytic reactions, such as the iridium-catalyzed reductive cycloaddition for pyrrolidine synthesis, screening of reaction parameters is standard. Studies have shown that the amount of the reducing agent (e.g., tetramethyldisiloxane, TMDS) and the reaction temperature are key variables to optimize for maximizing yield. acs.orgunife.it For rhodium-catalyzed C-H coupling reactions on pyridone scaffolds, extensive optimization of the catalyst, additives like AgSbF₆, and oxidants like Cu(OAc)₂ is necessary to achieve high yields for C-H alkenylation or alkylation. researchgate.net Iron-catalyzed asymmetric reductive cross-coupling of ketimines has also been developed, where the choice of a specific chiral ligand and a manganese reductant was found to be optimal for achieving high yields and enantioselectivities. acs.org

The table below summarizes optimization parameters for related synthetic transformations.

| Reaction Type | Key Optimization Parameters | Catalyst/Reagent Examples | Reference(s) |

| Nucleophilic Aromatic Substitution | Temperature, Solvent, Base | K₂CO₃, DMF | researchgate.net |

| Reductive [3+2] Cycloaddition | Reducing Agent Stoichiometry, Temperature | Vaska's complex, TMDS | acs.orgunife.it |

| Rhodium-Catalyzed C-H Coupling | Catalyst, Additive, Oxidant, Solvent | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | researchgate.net |

| Iron-Catalyzed Cross-Coupling | Chiral Ligand, Reductant | Fe(OTf)₂, Bisoxazoline-phosphine ligand, Mn | acs.org |

Advanced Chemical Transformations and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluoropyridine Moiety

The 3,5-difluoropyridine (B1298662) portion of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen, which activate the ring towards nucleophilic attack. uci.edumdpi.com The positions ortho and para to the activating groups are typically the most reactive sites for substitution. uci.edunih.gov

In polyfluoroarenes, nucleophiles tend to attack the low-electron-density aromatic core, leading to the displacement of a fluoride (B91410) anion. mdpi.com The regioselectivity of these reactions on substituted pyridines can be influenced by the nature of the substituents already present on the ring. researchgate.net For instance, in 3-substituted-2,6-dichloropyridines, bulky substituents at the 3-position can direct incoming nucleophiles to the 6-position. researchgate.net Computational models, such as those based on Density Functional Theory (DFT), can be employed to predict the most electrophilic centers and thus the likely sites of nucleophilic attack. researchgate.net These studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) and electrostatic potential (ESP) to predict reactivity and site selectivity. chemrxiv.orgwuxiapptec.com

Kinetic studies of SNAr reactions on substituted pyridines with secondary amines have shown that these reactions typically proceed through a mechanism where the initial nucleophilic addition is the rate-determining step. researchgate.net The reaction of 3,5-difluoro-4-nitropyridine (B13360899) with nucleophiles like sodium azide (B81097) demonstrates the substitution of the fluorine atoms. Similarly, pentafluoropyridine (B1199360) undergoes site-selective nucleophilic substitution with hydroxybenzaldehydes, where reaction conditions and nucleophilicity determine which fluorine atoms are replaced. rsc.org

Table 1: Examples of SNAr Reactions on Fluorinated Pyridines

| Reactant | Nucleophile | Product | Reference |

| 3,5-Difluoro-4-nitropyridine | Sodium azide | Azido-substituted difluoropyridine | |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | Mono-, bis-, and tris(oxy)benzaldehyde substituted pyridines | rsc.org |

| 2-Methoxy-3-nitropyridine | Morpholine, Piperidine, Pyrrolidine (B122466) | Aminated nitropyridine derivatives | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, sulfur, and nitrogen nucleophiles | 3-substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | beilstein-journals.org |

Reactions Involving the Pyrrolidine Nitrogen and Ring System Reactivity

The pyrrolidine ring in 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine offers another key site for chemical modification, primarily at the nitrogen atom. As a secondary amine, the pyrrolidine nitrogen is nucleophilic and readily participates in a variety of reactions. chemicalbook.com

Common transformations include N-alkylation and N-acylation. chemicalbook.com These reactions allow for the introduction of a wide range of functional groups, thereby altering the molecule's steric and electronic properties. The synthesis of pyrrolidine-containing drugs often starts from precursors like proline or 4-hydroxyproline, which are then functionalized. nih.govresearchgate.netmdpi.com For example, the reduction of proline derivatives can yield (S)-prolinol, a versatile starting material for further synthesis. nih.govresearchgate.netmdpi.com

The pyrrolidine ring itself can undergo reactions such as ring-opening or rearrangements under specific conditions, although these are less common than reactions at the nitrogen. The stereochemistry of the pyrrolidine ring, particularly at the C2 position, is a critical aspect of its reactivity and is often preserved or controlled during derivatization. researchgate.net

Table 2: Common Reactions of the Pyrrolidine Moiety

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides | N-Alkylpyrrolidines | chemicalbook.com |

| N-Acylation | Acyl halides, Carboxylic acids | N-Acylpyrrolidines | chemicalbook.com |

| Reduction of Proline Precursor | LiAlH₄, LiBH₄ | (S)-Prolinol | nih.govresearchgate.netmdpi.com |

| Formation of Quaternary Salts | Further reaction with alkyl halide | N,N-Dialkylpyrrolidinium salts | chemicalbook.com |

Formation of Complex Analogues and Hybrid Structures

The dual reactivity of this compound makes it an excellent building block for the synthesis of complex analogues and hybrid molecules. By combining reactions at both the pyridine and pyrrolidine sites, chemists can construct elaborate molecular architectures.

For instance, an initial SNAr reaction on the pyridine ring can be followed by a functionalization of the pyrrolidine nitrogen. This sequential approach allows for the controlled introduction of different substituents at distinct positions. Such strategies are pivotal in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

The synthesis of hybrid structures often involves coupling the this compound core with other heterocyclic systems or complex fragments. For example, 2,3,6-trisubstituted pyridines, which can be derived from 2,6-difluoropyridine (B73466) precursors, are popular scaffolds in drug discovery. researchgate.net The formation of cyclometalated iridium complexes with ligands like bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III) hexafluoridophosphate highlights the utility of this scaffold in creating complex organometallic compounds. nih.gov

Derivatization Reagents and Methodologies for Structural Modification

A wide array of reagents and methodologies are available for the structural modification of this compound. The choice of reagent depends on the desired transformation and the targeted reactive site.

For modifying the pyridine ring via SNAr, common nucleophiles include alkoxides, thiolates, and amines. beilstein-journals.org The reactivity can be modulated by the choice of solvent and base. mdpi.comresearchgate.net

For derivatizing the pyrrolidine nitrogen, standard reagents for N-alkylation (e.g., alkyl halides, tosylates) and N-acylation (e.g., acyl chlorides, anhydrides, carboxylic acids with coupling agents) are employed. chemicalbook.com Furthermore, specialized derivatization reagents can be used to introduce specific functionalities for analytical purposes, such as those that enhance detection in LC-MS/MS analysis. nih.gov Reagents like isonicotinoyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) target hydroxyl groups but are indicative of the types of reagents used to add specific tags to molecules. nih.govnih.gov

Methodologies for these transformations range from traditional batch synthesis to more advanced techniques like flow chemistry, which can offer better control over reaction conditions and improve safety and scalability.

Table 3: Selected Derivatization Reagents and Their Applications

| Reagent | Target Functionality | Purpose of Derivatization | Reference |

| Alkyl Halides | Pyrrolidine Nitrogen | N-Alkylation | chemicalbook.com |

| Acyl Chlorides | Pyrrolidine Nitrogen | N-Acylation | chemicalbook.com |

| Amines (e.g., Morpholine, Piperidine) | Fluoropyridine Ring | Nucleophilic Aromatic Substitution | researchgate.net |

| Isonicotinoyl chloride | Hydroxyl groups (by analogy) | Introduction of a pyridine tag for analysis | nih.govnih.gov |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl groups (by analogy) | Introduction of a charged tag for MS analysis | nih.gov |

Exploration of Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Achieving selectivity is a paramount challenge in the derivatization of multifunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under carefully controlled conditions, a nucleophile might react exclusively with the pyridine ring without affecting the pyrrolidine nitrogen, or vice-versa. This is often achieved by tuning the reactivity of the reagent and the reaction conditions (e.g., temperature, solvent, pH).

Regioselectivity is crucial in SNAr reactions on the difluoropyridine ring. The two fluorine atoms at positions 3 and 5 are not electronically equivalent due to the presence of the pyrrolidine substituent at the 2-position. The electronic and steric effects of the pyrrolidine group influence which fluorine is more readily displaced. Generally, nucleophilic attack on pyridine rings is favored at the ortho and para positions relative to the ring nitrogen. uci.edu Computational studies can predict the regioselectivity of SNAr reactions by evaluating the stability of the intermediate Meisenheimer complexes or by analyzing the activation energies for substitution at different positions. researchgate.net The nature of the substituent at the 3-position of a 2,6-dihalopyridine can significantly influence whether substitution occurs at the 2- or 6-position. researchgate.net

Stereoselectivity is of utmost importance when dealing with the chiral pyrrolidine ring. Since this compound is a chiral molecule (typically used as a specific enantiomer, e.g., the (R)- or (S)-enantiomer), reactions involving this moiety must be controlled to maintain or influence the stereochemistry. evitachem.com Many synthetic methods for producing substituted pyrrolidines are designed to be highly stereoselective, often starting from chiral precursors like proline. nih.govmdpi.com Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov The stereochemical outcome of reactions can be influenced by the use of chiral catalysts or reagents, and the existing stereocenter can direct the stereochemistry of newly formed chiral centers. researchgate.netacs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, energy, and distribution of electrons within a molecule, which in turn determines its reactivity.

For 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine, DFT calculations can elucidate the influence of the two electron-withdrawing fluorine atoms on the pyridine (B92270) ring's electron density. This substitution is expected to significantly alter the electronic properties compared to an unsubstituted pyridine. The electron-withdrawing nature of fluorine lowers the energy of the molecular orbitals.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netubc.ca A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ubc.careddit.com

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ubc.ca |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the power of an atom or group to attract electrons. longdom.org |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. longdom.orgnih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | A global measure of electrophilic character. nih.gov |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly powerful application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, docking simulations can be employed to explore its potential as an inhibitor for various enzymes or a ligand for specific receptors. For instance, related pyrrolidine-containing compounds have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). The process involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and its energy is minimized using computational methods.

Defining the Binding Site: A specific region on the protein, known as the active or binding site, is identified as the target for the docking simulation.

Docking Algorithm: A computational algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Pharmacophore modeling is another crucial technique. It identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model derived from this compound could be used to search for other structurally diverse compounds with similar interaction patterns and potential activity.

Table 2: Typical Steps in a Molecular Docking Simulation

| Step | Description | Key Objective |

|---|---|---|

| 1. Receptor Preparation | Obtain protein 3D structure (e.g., from PDB). Remove water, add hydrogens, and assign charges. | Prepare a clean and chemically correct model of the biological target. |

| 2. Ligand Preparation | Build the 3D structure of the ligand (e.g., this compound). Optimize its geometry and assign charges. | Generate a low-energy, realistic 3D conformation of the molecule to be docked. |

| 3. Binding Site Definition | Identify the active site or allosteric pocket on the receptor where the ligand is expected to bind. | Define the search space for the docking algorithm. |

| 4. Docking and Scoring | Use a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site in multiple orientations and conformations. A scoring function ranks the poses based on predicted binding affinity. | Predict the most likely binding mode and estimate the strength of the interaction. |

| 5. Post-Docking Analysis | Analyze the top-ranked poses to visualize key intermolecular interactions (H-bonds, hydrophobic contacts, etc.) between the ligand and protein residues. | Understand the structural basis for binding and identify key functional groups for affinity. |

Mechanistic Studies of Synthetic Pathways and Chemical Transformations

Computational chemistry, particularly DFT, is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and determine the activation energies associated with different synthetic pathways. This allows for a rational understanding of reaction outcomes, regioselectivity, and stereoselectivity.

The synthesis of a molecule like this compound involves several steps, each with its own mechanistic intricacies. For example, the formation of the pyrrolidine (B122466) ring could occur via a [3+2] cycloaddition reaction involving an azomethine ylide. DFT calculations can model this process, explaining the observed diastereoselectivity by comparing the activation energies of the different pathways leading to various stereoisomers. mdpi.com

Furthermore, the introduction of fluorine atoms onto heterocyclic rings can be complex. Computational studies can help elucidate the mechanisms of fluorination reactions, which may involve competing pathways such as neighboring group participation or rearrangements. For related fluorinated heterocycles, DFT has been used to navigate complex reaction networks and predict the most favorable conditions for achieving the desired product.

By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This not only explains experimental observations but can also guide the optimization of reaction conditions or the design of new, more efficient synthetic routes.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations that a molecule can adopt and the energy barriers between them. For this compound, both the pyrrolidine ring and the linkage to the pyridine ring are sources of conformational flexibility.

The five-membered pyrrolidine ring is not planar and typically adopts "envelope" or "twist" conformations. The substituents on the ring significantly influence its preferred pucker. Selective fluorination of the pyrrolidine ring is known to induce significant conformational changes due to stereoelectronic effects. researchgate.net These effects, which can be accurately modeled using quantum chemical methods, include:

Gauche Effect: A tendency for electronegative substituents on adjacent carbons to prefer a gauche (60°) dihedral angle rather than an anti (180°) one.

Anomeric Effect: A stabilizing interaction between a lone pair on a heteroatom (like the pyrrolidine nitrogen) and the antibonding orbital (σ*) of an adjacent C-F bond. This effect can strongly influence the conformation around the C-N bond.

DFT-based conformational studies on related difluorinated cyclic amines have shown that a generalized anomeric effect, arising from nN→σ*CF electron delocalization, can be particularly important in controlling the energetics and imparting a strong conformational bias. researchgate.net By performing a systematic search of the conformational space, computational chemists can predict the relative populations of different conformers in solution, providing a crucial link between structure and function. These theoretical findings can be validated by comparison with experimental data from techniques like NMR spectroscopy.

Table 3: Key Stereoelectronic Effects Influencing Conformation

| Effect | Description | Relevance to this compound |

|---|---|---|

| Anomeric Effect | A stabilizing interaction involving a heteroatom lone pair and an adjacent antibonding σ* orbital (e.g., nN → σ*C-F). | If fluorine were present on the pyrrolidine ring at the C2 or C5 position, this effect would strongly influence the ring's pucker and the orientation of the substituent. |

| Gauche Effect | The tendency of adjacent electronegative groups to adopt a gauche (~60° dihedral angle) conformation. | While the fluorine atoms are on the pyridine ring, this effect would be critical in analyzing conformations of potential fluorinated pyrrolidine precursors. |

| Steric Hindrance | Repulsive interactions that occur when atoms are forced closer than their van der Waals radii allow. | Influences the preferred rotation around the single bond connecting the pyrrolidine and pyridine rings, as well as the pucker of the pyrrolidine ring. |

| Lewis Interactions | A term from Natural Bond Orbital (NBO) analysis that encompasses steric and electrostatic repulsions. | In difluorinated pyrrolidines, these interactions can sometimes overshadow the gauche effect. researchgate.net |

Quantum Chemical Descriptors and Prediction of Chemical Behavior

From a single DFT calculation, a wealth of numerical data known as quantum chemical descriptors can be extracted. These descriptors quantify various aspects of a molecule's electronic structure and can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict chemical behavior, biological activity, and physicochemical properties.

For this compound, these descriptors provide a detailed electronic profile. Key descriptors include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and parameters derived from conceptual DFT such as electronegativity, chemical hardness, and the electrophilicity index. longdom.orgnih.gov

Global Reactivity Descriptors: Parameters like chemical hardness (resistance to change in electron distribution) and the electrophilicity index (a measure of electron-accepting capability) can predict how the molecule will behave in chemical reactions. nih.gov For example, a high electrophilicity index for this compound would confirm its susceptibility to nucleophilic attack, a prediction also suggested by its FMO analysis.

These descriptors can be calculated for a series of related molecules and correlated with experimentally observed properties. This approach allows for the in silico screening and prioritization of new derivatives for synthesis and testing, accelerating the discovery process.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Desired Molecular Interactions

The therapeutic potential of a molecule is governed by its ability to interact with a biological target. The structure of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine presents several key features designed to facilitate these interactions. The pyridine (B92270) ring, a common scaffold in medicinal chemistry, acts as a primary interaction hub. nih.govrsc.org Its nitrogen atom can serve as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's binding site. mdpi.com

The pyrrolidine (B122466) ring, a saturated heterocycle, introduces three-dimensional complexity, which is increasingly recognized as a vital characteristic for successful drug candidates. nih.govresearchgate.net Unlike flat aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for more specific and directional interactions within the often-complex topology of a target's active site. nih.gov Furthermore, the nitrogen atom within the pyrrolidine moiety can act as a hydrogen bond donor or acceptor, or as a basic center, providing another critical point for molecular recognition. The chiral center at the C2 position of the pyrrolidine ring implies that stereospecific interactions are likely essential for biological activity, with one enantiomer often exhibiting significantly higher potency than the other. researchgate.net

The two fluorine atoms on the pyridine ring are not merely passive substituents. They are strategically placed to modulate the electronic properties of the pyridine ring, influencing its pKa and the strength of its interactions. This strategic fluorination is a key element of the molecule's design, intended to fine-tune its pharmacological profile.

Impact of Fluorine Substitution Pattern on Molecular Recognition and Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov In this compound, the placement of fluorine atoms at the 3 and 5 positions of the pyridine ring has profound effects on the molecule's properties.

These electron-withdrawing fluorine atoms lower the basicity (pKa) of the pyridine nitrogen. This modulation can be critical for optimizing interactions with the target protein and can also influence pharmacokinetic properties such as solubility and cell permeability. The C-F bond can also participate in favorable non-covalent interactions, including hydrogen bonds with amide backbones or electrostatic interactions with electron-rich pockets in the target protein.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism. The C-H bonds at positions 3 and 5 on the pyridine ring could be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing these with robust C-F bonds can significantly increase the metabolic stability and half-life of the compound. nih.gov Studies on related difluorinated phenylpyridine systems have demonstrated the utility of this substitution pattern in creating stable and effective compounds. nih.gov

Role of the Pyrrolidine Moiety in Scaffold Optimization and Molecular Scaffolding

The pyrrolidine ring is a versatile and highly valued scaffold in drug discovery. nih.govresearchgate.net Its inclusion in this compound serves multiple strategic purposes in scaffold optimization.

Three-Dimensionality : The non-planar, puckered conformation of the pyrrolidine ring allows it to explore three-dimensional space more effectively than a flat aromatic ring. nih.gov This "pseudorotation" enables the substituents on the ring to adopt various spatial orientations, increasing the likelihood of achieving an optimal fit with the biological target. nih.govresearchgate.net

Stereochemical Control : The pyrrolidine ring in this compound possesses a stereocenter at the point of attachment to the pyridine ring (C2). This stereogenicity is a critical feature, as biological systems are chiral. The spatial orientation of the pyrrolidine ring relative to the pyridine ring can dramatically influence binding affinity and efficacy, as one enantiomer typically fits the target's binding site much better than the other. researchgate.net

Vectorial Orientation : The pyrrolidine serves as a scaffold to orient the rest of the molecule. The nitrogen atom within the pyrrolidine provides a key attachment point for further functionalization, allowing chemists to probe different regions of a binding pocket without altering the core pyridine interaction. This makes it an excellent anchor for library synthesis and scaffold optimization. researchgate.net Numerous biologically active compounds, including natural alkaloids and synthetic drugs, feature the pyrrolidine core, highlighting its importance as a privileged structure in medicinal chemistry. nih.govfrontiersin.org

Strategic Modifications to the Pyridine Ring for Scaffold Diversification

While the 3,5-difluoro substitution is a key feature, the pyridine ring itself offers opportunities for further modification to diversify the scaffold and improve properties. nih.govnih.gov Medicinal chemists can systematically alter the pyridine ring to explore new interactions and fine-tune the molecule's profile. Structure-activity relationship studies have shown that even small changes to the pyridine core can significantly impact biological activity. nih.govmdpi.com

Key strategies for diversification include:

Positional Isomerism : Moving the pyrrolidine group to the 3- or 4-position of the pyridine ring would fundamentally change the geometry of the molecule and its interaction vectors.

Substitution at C4 and C6 : Introducing small substituents (e.g., methyl, chloro, cyano) at the vacant 4- and 6-positions could probe for additional pockets of interaction within the target binding site.

Ring Isosteres : Replacing the pyridine ring with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine (B50134) could maintain key hydrogen bonding features while altering electronics and solubility.

Below is a table outlining potential modifications and their rationale.

| Modification Strategy | Example Moiety | Rationale for Diversification |

|---|---|---|

| Substitution at C4 | -CN (cyano) | Introduce a hydrogen bond acceptor; probe for polar interactions. |

| Substitution at C6 | -CH3 (methyl) | Probe for hydrophobic pockets; improve metabolic stability. |

| Substitution at C4 | -OCH3 (methoxy) | Alter electronic properties; introduce potential hydrogen bond acceptor. mdpi.com |

| Ring Isostere | Pyrazine | Introduce an additional hydrogen bond acceptor site (second nitrogen); modify pKa and solubility. |

| Ring Isostere | Pyrimidine | Alter the geometry of hydrogen bond acceptors; explore different binding orientations. |

Application of Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful drug design strategies used to discover novel chemotypes with improved properties while retaining the key binding interactions of a parent molecule. nih.govresearchgate.net These methods are central to lead optimization and navigating intellectual property landscapes. researchgate.net

Scaffold Hopping : This involves replacing the core molecular framework (the scaffold) with a different one that maintains a similar spatial arrangement of key functional groups. For this compound, both the pyridine and pyrrolidine rings are candidates for hopping.

Pyridine Hops : The difluoropyridine scaffold could be replaced by other aromatic or heteroaromatic rings such as a phenyl, pyrazole (B372694), or thiazole (B1198619) ring, appropriately substituted to mimic the original vector and electronic profile.

Pyrrolidine Hops : The saturated pyrrolidine ring could be hopped to other five- or six-membered saturated heterocycles like piperidine, morpholine, or even acyclic amines, to explore different conformations and interactions. nih.gov

Bioisosteric Replacement : This strategy involves swapping a functional group with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net

Fluorine Replacement : The fluorine atoms could be replaced by other small, electronegative groups. A classic bioisosteric replacement for fluorine is a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. Alternatively, a cyano (-CN) group could be used to mimic the electron-withdrawing nature. beilstein-journals.org

Pyridine Nitrogen Replacement : The nitrogen atom in the pyridine ring could be replaced by a C-H group, converting the ring to a difluorophenyl moiety, to assess the importance of the nitrogen as a hydrogen bond acceptor.

The table below illustrates these advanced design strategies.

| Design Strategy | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Scaffold Hopping | Pyridine Ring | Imidazo[1,2-a]pyridine | Explore a bicyclic, more rigid scaffold to lock conformation and potentially increase potency. mdpi.com |

| Scaffold Hopping | Pyrrolidine Ring | Piperidine Ring | Alter ring pucker and the vectors of substituents to find a better fit in the binding pocket. |

| Bioisosteric Replacement | Fluorine Atom | Chlorine Atom | Evaluate the effect of a larger halogen with different electronic properties. researchgate.net |

| Bioisosteric Replacement | Pyrrolidine NH | Pyrrolidine CH2 (Cyclopentyl) | Remove the hydrogen bond donor/acceptor capability to determine its importance for activity. |

Application of 3,5 Difluoro 2 Pyrrolidin 2 Yl Pyridine As a Versatile Molecular Scaffold in Advanced Chemical Research

Design and Synthesis of Chemical Libraries Based on the Scaffold

The construction of chemical libraries around the 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine core allows for a systematic exploration of chemical space. The scaffold offers two primary points for diversification: the pyrrolidine (B122466) ring and the pyridine (B92270) ring.

Pyrrolidine Ring Diversification: The secondary amine of the pyrrolidine allows for the introduction of a wide array of substituents through standard N-alkylation or N-acylation reactions. This enables the modulation of properties such as solubility, basicity, and the introduction of further pharmacophoric features.

Pyridine Ring Functionalization: While the fluorine atoms are generally stable, nucleophilic aromatic substitution (SNAr) reactions can be employed under specific conditions to introduce further diversity. Moreover, synthetic strategies can be designed to incorporate substituents at other positions of the pyridine ring before the coupling with the pyrrolidine moiety.

The synthesis of libraries based on this scaffold often leverages robust and flexible chemical methods. nih.gov Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions, for instance, provide a powerful route to chiral pyrrolidines that can be subsequently coupled to a difluoropyridine precursor. nih.gov Both solid-phase and solution-phase synthesis techniques can be applied to generate a multitude of derivatives efficiently. nih.gov The goal is to create a collection of compounds with varied physicochemical properties and three-dimensional shapes, which is crucial for screening against biological targets. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Modular Synthesis | Stepwise construction involving the synthesis of a functionalized difluoropyridine and a substituted pyrrolidine, followed by a final coupling step. | Allows for maximum diversity by combining different building blocks. |

| 1,3-Dipolar Cycloaddition | Asymmetric cycloaddition of an azomethine ylide with a suitable dipolarophile to construct the chiral pyrrolidine ring. nih.gov | Provides stereochemical control and access to homochiral pyrrolidines. nih.gov |

| Solid-Phase Synthesis | The scaffold or a precursor is attached to a solid support, allowing for sequential reactions and easy purification of the library members. nih.gov | High-throughput synthesis and purification. nih.gov |

Role in Fragment-Based Drug Design (FBDD) and Scaffold-Based Design

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern lead generation, focusing on identifying low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into more potent leads. nih.govdrugdiscoverychemistry.com The this compound scaffold is exceptionally well-suited for FBDD for several reasons.

Firstly, its molecular weight and complexity align with the principles of fragment design, often adhering to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). dtu.dk Secondly, the scaffold provides significant three-dimensional (3D) character due to the non-planar pyrrolidine ring, which is an increasingly desired feature in fragment libraries to effectively probe the complex topology of protein binding sites. nih.govresearchgate.net This contrasts with many traditional fragment libraries that are often dominated by flat, aromatic structures. researchgate.net

The fluorine atoms play a crucial role in the screening process. 19F NMR spectroscopy is a powerful technique in FBDD for detecting fragment binding, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment. dtu.dk The presence of two fluorine atoms in the scaffold provides a clear and sensitive handle for 19F NMR-based screening, allowing for rapid identification of hits with low false-positive rates. dtu.dk

In scaffold-based design, the this compound core acts as a central template. Once identified as a hit, medicinal chemists can use structure-guided methods to "grow" or "link" fragments, adding functional groups that extend into adjacent pockets of the target protein to enhance binding affinity and selectivity. nih.gov

| Feature | Relevance in FBDD | Reference |

| 3D Shape | The non-planar pyrrolidine ring provides access to three-dimensional chemical space, improving interaction with complex protein surfaces. | nih.gov |

| Fluorine Atoms | Enable highly sensitive screening via 19F NMR spectroscopy and can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target. | dtu.dk |

| "Rule of Three" Compliance | The core scaffold has physicochemical properties consistent with desirable fragments for screening. | dtu.dk |

| Growth Vectors | The pyrrolidine nitrogen provides a clear vector for fragment elaboration and optimization into a lead compound. | nih.govnih.gov |

Exploration as a Scaffold for Enzyme Inhibitor and Receptor Modulator Design

The structural features of this compound make it a promising scaffold for designing molecules that can interact with enzymes and receptors. The pyridine ring is a well-established bioisostere for a phenyl ring and is a common motif in many FDA-approved drugs, capable of participating in various binding interactions. nih.govrsc.org The difluoro-substitution pattern can enhance binding affinity through specific interactions with the protein backbone or side chains and can also improve metabolic stability. researchgate.net

The pyrrolidine unit is also prevalent in a wide range of biologically active compounds and natural products. nih.gov Its defined stereochemistry can be crucial for achieving selective binding to a target. For example, pyrrolidine-based scaffolds have been successfully employed in the design of inhibitors for targets such as tumor necrosis factor-α (TNF-α). nih.gov

In the context of receptor modulation, the scaffold can be used to orient key functional groups in a precise three-dimensional arrangement to interact with receptor binding pockets. For instance, related pyrrolidine-containing structures have been investigated as ligands for central nervous system targets like the sigma 1 (σ1) receptor. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of a compound's activity, whether it be as an agonist, antagonist, or allosteric modulator.

Contribution to the Development of Advanced Organic Materials and Functional Molecules

Beyond medicinal chemistry, fluorinated pyridine scaffolds contribute to the field of materials science. The electronic properties imparted by the fluorine atoms make these structures useful components in functional organic molecules, such as those used in organic light-emitting diodes (OLEDs).

A closely related structure, bis[3,5-difluoro-2-(pyridin-2-yl)phenyl]iridium(III) hexafluoridophosphate, highlights this potential. nih.gov In this organometallic complex, the difluorinated phenylpyridine ligand (a close analogue of the difluoropyridinyl-pyrrolidine scaffold) is crucial for the complex's photophysical properties. The electron-withdrawing nature of the fluorinated ring system influences the energy levels of the molecular orbitals, which is key to achieving efficient phosphorescence. nih.gov Such complexes are investigated for their applications as emitters in OLED displays. The introduction of fluorine can enhance the performance and stability of these materials. While the direct use of this compound in this context is less explored, its structural and electronic similarities suggest its potential as a ligand for creating novel functional metal complexes or as a building block for other advanced organic materials. cas.cn

Integration into Medicinal Chemistry Programs for Lead Compound Generation

The journey from an initial "hit" to a "lead" compound is a critical phase in drug discovery. researchgate.net The this compound scaffold is well-suited to facilitate this transition. Its value lies in its combination of a validated pharmacophore (the pyridine ring) with a 3D-rich, synthetically tractable fragment (the pyrrolidine ring). nih.govnih.gov

Medicinal chemistry programs can integrate this scaffold in several ways:

Fragment-Based Screening: As discussed, the scaffold itself can be included in a fragment library to identify novel starting points for drug discovery programs. drugdiscoverychemistry.com

Scaffold Hopping: It can be used as a replacement for less desirable cores in existing lead series. For example, a flat, metabolically labile aromatic ring in a known inhibitor could be replaced with the difluoropyridine-pyrrolidine motif to improve properties like 3D shape, metabolic stability, and cell permeability. researchgate.net

Library Synthesis for High-Throughput Screening (HTS): A focused library of compounds built around the scaffold can be synthesized and screened against a panel of targets to identify new lead compounds. nih.gov

The synthetic accessibility of the scaffold and the clear vectors for chemical modification allow for rapid structure-activity relationship (SAR) exploration. Chemists can quickly generate analogues to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the progression from a fragment hit to a viable lead candidate. researchgate.net

Q & A

Q. Key Considerations :

- Fluorine substituents influence reactivity; electron-withdrawing effects necessitate optimized conditions (e.g., elevated temperatures or polar solvents).

- Purity can be enhanced via column chromatography or recrystallization.

Advanced: How can crystallographic refinement resolve structural ambiguities in fluorinated pyridine derivatives?

Answer :

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

- Data Collection : High-resolution X-ray diffraction (XRD) data to resolve fluorine positions, which are prone to disorder due to their small atomic radius.

- Refinement : Use of restraints for bond lengths/angles involving fluorine atoms to mitigate thermal motion artifacts .

- Validation : Check for twinning (common in fluorinated crystals) using PLATON or similar tools .

Example :

In a related compound (3,5-Difluoro-4-methylpyridin-2-amine), SHELX refinement confirmed the methyl group’s orientation and fluorine substitution pattern .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Q. Answer :

- HPLC : Use a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to separate impurities .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₁F₂N₂: calc. 201.09).

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR to verify pyrrolidine ring protons (δ 1.8–3.5 ppm) .

Advanced: How do steric and electronic effects of substituents influence biological activity in SAR studies?

Q. Answer :

- Fluorine Substitution : Enhances metabolic stability and membrane permeability. 3,5-Difluoro groups reduce electron density on the pyridine ring, affecting π-π stacking with target proteins .

- Pyrrolidine Moieties : The 2-pyrrolidinyl group introduces conformational rigidity, potentially improving binding affinity. For example, in a study on pyrrolo[2,3-b]pyridines, substituents at the 3- and 5-positions modulated kinase inhibition by 30–50% .

Q. Answer :

- GHS Hazards : Classified as Acute Toxicity Category 4 (oral) and Eye Irritant Category 2A .

- Handling :

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation; monitor for symptoms like dizziness or eye irritation.

- First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for fluorinated analogs?

Q. Answer :

- Contradiction Source : Fluorine’s strong deshielding effect can cause unexpected ¹H NMR shifts.

- Resolution Strategies :

Example :

In 3,5-Difluoro-4-methylpyridin-2-amine, ¹H NMR δ 2.3 ppm (methyl) aligns with X-ray data, while ¹⁹F NMR δ -117 ppm confirms fluorine placement .

Advanced: What role does fluorination play in optimizing pharmacokinetic properties?

Q. Answer :

- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration.

- Metabolic Stability : Resists oxidative metabolism (e.g., CYP450 enzymes) due to strong C-F bonds.

- Case Study : In a related compound, 3-(pyrrolidin-2-yl)pyridine derivatives showed 2x longer half-life when fluorinated at positions 3 and 5 .

Basic: How are impurities profiled and controlled during synthesis?

Q. Answer :

- Common Impurities :

- 3-[(2RS)-Pyrrolidin-2-yl]pyridine (racemic byproduct, CAS 5746-86-1) .

- Dehalogenation products (e.g., 3-Fluoro-2-pyrrolidinylpyridine).

- Control Methods :

- HPLC-MS with orthogonal separation (e.g., HILIC columns) to resolve polar impurities.

- Chiral chromatography to eliminate enantiomeric impurities .

Advanced: What computational tools are effective for predicting reactivity in fluorinated heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.